6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
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Description
6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a halogenated heterocycle . It has the empirical formula C7H7BrN2O and a molecular weight of 215.05 .
Molecular Structure Analysis
The SMILES string representation of this compound is Brc1ccc2NCCOc2n1 . The InChI key is DEJOAAGYYDCSGP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a solid . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
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Pharmaceuticals and Therapeutics
- Pyridopyrimidine derivatives, which are structurally similar to your compound, have shown therapeutic interest . They have been used in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
- The synthetic protocols to prepare these pyridopyrimidine derivatives are considered in the review .
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Anticancer Agents
- A series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives, which are structurally similar to your compound, have shown high anti-tumor activity .
- These compounds were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
- All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .
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Antileishmanial Efficacy
properties
IUPAC Name |
6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-6-2-1-5-7(10-6)11-4-3-9-5/h1-2,9H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJOAAGYYDCSGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673658 |
Source
|
Record name | 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | |
CAS RN |
1203499-17-5 |
Source
|
Record name | 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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